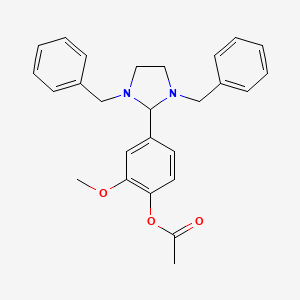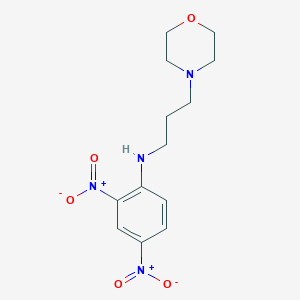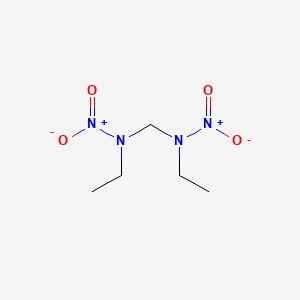![molecular formula C19H16N8O4 B11531718 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine CAS No. 311317-24-5](/img/structure/B11531718.png)
4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring substituted with diazenyl groups, which are known for their ability to participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine typically involves the reaction of cyclohexene derivatives with nitrophenyl diazenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The diazenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino-substituted compounds.
科学研究应用
4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism by which 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine exerts its effects involves interactions with specific molecular targets. The diazenyl groups can interact with enzymes and other proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Known for their antioxidant and antimicrobial potential.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione: Used as a cheletropic trap for nitric oxide.
Uniqueness
4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with various reagents makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
311317-24-5 |
|---|---|
分子式 |
C19H16N8O4 |
分子量 |
420.4 g/mol |
IUPAC 名称 |
4-methyl-2,6-bis[(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine |
InChI |
InChI=1S/C19H16N8O4/c1-11-10-14(24-22-12-6-2-4-8-15(12)26(28)29)18(21)19(17(11)20)25-23-13-7-3-5-9-16(13)27(30)31/h2-10,14,19-21H,1H3 |
InChI 键 |
GMJVNQZGAAVHPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C(=N)C(C1=N)N=NC2=CC=CC=C2[N+](=O)[O-])N=NC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide](/img/structure/B11531638.png)
![2-[(4-Butoxyphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B11531657.png)


![N'-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide](/img/structure/B11531669.png)
![5-Acetyl-6-methyl-4-(2-methylpropyl)-2-[(3-nitrobenzyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile](/img/structure/B11531674.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-cyanophenyl)methylidene]acetohydrazide](/img/structure/B11531677.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B11531697.png)
![2-(2-methylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11531705.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11531706.png)
![(3Z)-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11531707.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11531711.png)

